molecular formula C12H18N2O2 B14392156 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one CAS No. 90062-22-9

2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one

Cat. No.: B14392156
CAS No.: 90062-22-9
M. Wt: 222.28 g/mol
InChI Key: FROYTMIUZAGSGI-UHFFFAOYSA-N
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Description

2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The benzoxazine ring structure allows for binding to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethanol
  • 2-(Methylamino)ethanol
  • Diethylamine

Uniqueness

Compared to similar compounds, 2-(Diethylamino)-5,6,7,8-tetrahydro-4H-1,3-benzoxazin-4-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90062-22-9

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(diethylamino)-5,6,7,8-tetrahydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)12-13-11(15)9-7-5-6-8-10(9)16-12/h3-8H2,1-2H3

InChI Key

FROYTMIUZAGSGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=O)C2=C(O1)CCCC2

Origin of Product

United States

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